molecular formula C27H32N2O6 B613430 Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH CAS No. 339531-50-9

Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH

Cat. No.: B613430
CAS No.: 339531-50-9
M. Wt: 480.56
InChI Key: BUYLKVIICSUHDX-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH is a synthetic peptide derivative used in various scientific research applications. It is a modified dipeptide containing leucine and serine residues, with a pseudoproline (Psi) modification at the serine residue. The Fmoc (fluorenylmethyloxycarbonyl) group is used as a protective group for the amino terminus during peptide synthesis.

Scientific Research Applications

Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH is used in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of protein-protein interactions and enzyme-substrate relationships.

    Medicine: For the development of peptide-based therapeutics and diagnostic tools.

    Industry: In the production of peptide-based materials and bioconjugates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. The Fmoc group is then removed using a base, such as piperidine, to expose the amino group for subsequent coupling reactions. The pseudoproline modification is introduced during the synthesis to enhance the solubility and reduce aggregation of the peptide chain.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of protective groups and solid-phase techniques allows for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH can undergo various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base like piperidine.

    Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Oxidation and Reduction: Modifications of the side chains or the peptide backbone.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

    Oxidation: Mild oxidizing agents like iodine or hydrogen peroxide.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products Formed

The major products formed from these reactions are extended peptide chains with specific sequences and modifications, depending on the intended application.

Mechanism of Action

The mechanism of action of Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH involves its incorporation into peptide chains, where it can influence the folding, stability, and biological activity of the resulting peptides. The pseudoproline modification disrupts β-sheet formation, reducing aggregation and enhancing solubility. This modification also facilitates the cyclization of peptides, which can be crucial for their biological function.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-Val-Ser(Psi(Me,Me)Pro)-OMe
  • Fmoc-Gln(Trt)-Ser(Psi(Me,Me)Pro)-OH

Uniqueness

Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH is unique due to its specific amino acid sequence and the presence of the pseudoproline modification. This combination provides distinct advantages in peptide synthesis, such as improved solubility and reduced aggregation, making it a valuable tool in various research applications.

Properties

IUPAC Name

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-16(2)13-22(24(30)29-23(25(31)32)15-35-27(29,3)4)28-26(33)34-14-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21-23H,13-15H2,1-4H3,(H,28,33)(H,31,32)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYLKVIICSUHDX-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339531-50-9
Record name Fmoc-Leucine-Serine Pseudoproline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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